Pseudoerythromycin A enol ether
Description
Contextualization within Macrolide Chemistry and Erythromycin (B1671065) A Metabolism
Pseudoerythromycin A enol ether is a structurally related derivative of erythromycin A, a 14-membered macrolide antibiotic. nih.gov Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. slideshare.net Erythromycin A's journey through varying pH environments, such as those encountered in the human body, leads to its transformation into several degradation products, including this compound. nih.gov
This degradation is a complex intramolecular rearrangement. Under neutral to weakly alkaline conditions, the C6-hydroxyl group of erythromycin A forms an internal enol ether with the C9-ketone. Simultaneously, the C11-hydroxyl group attacks the lactone's carbonyl group, resulting in a contraction of the macrocycle from a 14- to an 11-membered ring. uniscience.co.kr This transformation renders the resulting this compound devoid of significant antibiotic activity. medchemexpress.comtargetmol.com
In acidic conditions, such as those in the stomach, erythromycin A is notoriously unstable. nih.gov It can equilibrate with erythromycin A enol ether and further degrade to anhydroerythromycin A. nih.gov However, detailed kinetic studies have revealed that both the enol ether and the anhydride (B1165640) can exist in equilibrium with the parent erythromycin, acting as inactive reservoirs. nih.gov The primary degradation pathway in acidic solution is the slow loss of the cladinose (B132029) sugar from erythromycin A. nih.gov
Historical Context of its Discovery and Initial Characterization
The study of erythromycin's degradation products has been a subject of research for decades, driven by the need to understand its instability and improve its formulation and delivery. The initial characterization of this compound and other related compounds was facilitated by the development of advanced analytical techniques.
The synthesis of ring-contracted derivatives of erythromycin, including this compound, was described in the late 1980s. uniscience.co.kr A synthetic method involves the reaction of erythromycin enol ether with a carbonate. uniscience.co.kr Further elucidation of its structure and its role in erythromycin degradation pathways was achieved through the combined use of liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comcaymanchem.com These powerful analytical tools have been instrumental in identifying and quantifying the various degradation compounds in erythromycin formulations. medchemexpress.comcaymanchem.com
Significance as a Research Compound within Macrolide Science
Despite its lack of antimicrobial properties, this compound holds considerable importance as a research compound. medchemexpress.comtargetmol.com Its primary role is as an analytical standard in stability studies of erythromycin A. uniscience.co.krtargetmol.com By monitoring the formation of this compound, researchers can assess the stability of different erythromycin formulations under various conditions. uniscience.co.kr
Beyond its use as a stability marker, research has explored other potential biological activities. For instance, one study found that this compound can promote the differentiation of monocytes into macrophages at a concentration of 10 µM. caymanchem.com Another study investigated the effects of an erythromycin analogue derivative, LY267108 (a synonym for this compound), on lower esophageal sphincter pressure in cats. medchemexpress.com
The synthesis of derivatives of this compound has also been a subject of interest. For example, the synthesis of erythromycin A enol ether 2′-ethyl succinate (B1194679) has been explored as a potential taste-free pro-prodrug of erythromycin. acs.org This highlights the ongoing efforts within macrolide science to modify existing structures to overcome therapeutic challenges. The chemical scaffold of macrolides like erythromycin continues to be a fertile ground for semisynthesis, aiming to create new derivatives with improved properties. nih.govnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 105882-69-7 uniscience.co.kr |
| Molecular Formula | C37H65NO12 uniscience.co.kr |
| Molecular Weight | 715.9 g/mol uniscience.co.krnih.gov |
| Appearance | White solid uniscience.co.kr |
| Purity | >98% uniscience.co.kr |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility. uniscience.co.kr |
| Source | Semi-synthetic uniscience.co.kr |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Erythromycin A |
| Erythromycin A enol ether |
| Anhydroerythromycin A |
| Erythromycin B |
| Erythromycin B enol ether 2′-ethyl succinate |
| Erythromycin A enol ether 2′-ethyl succinate |
| Clarithromycin |
| Azithromycin |
| Telithromycin |
| Cethromycin |
| Solithromycin |
| LY267108 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWBQUQCOMGHJ-FYFYGOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105882-69-7 | |
| Record name | LY 267108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Degradation Pathways and Stability Kinetics of Pseudoerythromycin a Enol Ether
Formation as a Degradation Product of Erythromycin (B1671065) A
Pseudoerythromycin A enol ether emerges from a complex series of internal molecular rearrangements of Erythromycin A, particularly under neutral to weakly alkaline conditions. uniscience.co.kr This transformation renders the resulting compound devoid of antibiotic activity, making it a crucial analytical standard in stability studies of erythromycin A. uniscience.co.krtargetmol.com
Mechanistic Insights into Internal Molecular Rearrangements
The formation of this compound from erythromycin A is a sophisticated process involving intramolecular reactions. The C6-hydroxyl group of erythromycin A engages in the formation of an internal enol ether with the C9-ketone. Concurrently, the C11-hydroxyl group attacks the carbonyl of the lactone ring. This sequence of events leads to a contraction of the macrocyclic ring, transforming the original 14-membered macrolide into a more compact 11-membered structure. uniscience.co.kr
Influence of Environmental Conditions (e.g., pH) on Degradation Rates
The degradation of Erythromycin A, and consequently the formation of its byproducts, is highly dependent on the pH of the surrounding medium. Erythromycin A is known to be rapidly degraded in acidic aqueous environments. nih.gov The rate of this degradation is significantly influenced by pH, with stability improving as the pH increases. For instance, the stability of a related macrolide, azithromycin, was found to increase tenfold for each unit increase in pH over the range of 1.0 to 4.1. nih.gov While erythromycin is more stable in alkaline conditions, the formation of this compound specifically occurs in neutral to weakly alkaline solutions. uniscience.co.kr The antibacterial effectiveness of erythromycin itself is also pH-dependent, showing greater inhibition of gram-negative bacilli in alkaline medium compared to neutral or acidic conditions. nih.gov
Role of Specific Hydroxyl Groups (C6-OH, C11-OH) in Macrocycle Contraction
The hydroxyl groups at the C6 and C11 positions of the erythromycin A molecule are pivotal to the intramolecular rearrangement that leads to this compound. The C6-OH group is directly involved in the formation of the internal enol ether bridge with the C9-ketone. uniscience.co.kr Simultaneously, the C11-OH group facilitates the contraction of the macrocycle by attacking the lactone's carbonyl group. This concerted action of the two hydroxyl groups is the driving force behind the reduction of the macrocycle from a 14-membered to an 11-membered ring. uniscience.co.kr
Detailed Degradation Kinetics and Mechanistic Studies
The degradation of erythromycin A is a complex process involving equilibria between the parent drug and its various degradation products.
Equilibrium Dynamics with Parent Macrolides and Other Degradation Products (e.g., Anhydroerythromycin A)
Contrary to earlier models which suggested a one-way degradation pathway, more recent kinetic studies have revealed that both this compound and another degradation product, anhydroerythromycin A, exist in equilibrium with the parent erythromycin A in acidic solutions. nih.gov This indicates that these degradation products can act as inactive reservoirs for the parent drug. nih.gov The actual irreversible degradation step is the slow loss of the cladinose (B132029) sugar from erythromycin A. nih.gov
The following table summarizes the key compounds involved in the degradation and equilibrium of Erythromycin A.
| Compound Name | Role in Degradation Pathway |
| Erythromycin A | Parent macrolide antibiotic |
| This compound | Degradation product formed via internal rearrangement, in equilibrium with Erythromycin A. uniscience.co.krnih.gov |
| Anhydroerythromycin A | Degradation product formed in acidic conditions, in equilibrium with Erythromycin A. nih.gov |
Isotopic Effects on Enol Ether Formation Pathways
While detailed studies specifically on the isotopic effects on the formation of this compound are not extensively documented in the provided search results, the general principles of kinetic isotope effects can be inferred. The formation of the enol ether involves the breaking and forming of specific bonds, particularly involving the C6-hydroxyl group. Substituting hydrogen with deuterium (B1214612) at this position would likely alter the reaction rate. A primary kinetic isotope effect would be expected if the C-H bond cleavage is the rate-determining step. Further research employing isotopically labeled erythromycin A would be necessary to quantify these effects and provide deeper mechanistic insights into the enol ether formation pathway.
Stability Profiles of this compound in Various Solution Environments
This compound is a recognized degradation product of erythromycin A, emerging from a complex intramolecular rearrangement under neutral to weakly alkaline conditions. uniscience.co.krbiomol.com While its formation is a key aspect of erythromycin A's stability profile, comprehensive research detailing the intrinsic stability and degradation kinetics of isolated this compound across a range of solution environments is not extensively available in publicly accessible literature. The majority of studies focus on the degradation pathways of the parent compound, erythromycin A, rather than the subsequent stability of its degradants.
However, existing research on erythromycin A degradation provides indirect insights into the conditions favoring the presence and potential stability of this compound.
Formation and General Stability Observations
This compound is formed through a process involving the internal rearrangement of erythromycin A. Specifically, the hydroxyl group at C6 and the ketone at C9 of erythromycin A form an internal enol ether. Concurrently, the hydroxyl group at C11 attacks the lactone's carbonyl group, leading to a reduction in the macrocycle from a 14-membered to an 11-membered macrolide ring. uniscience.co.kr
Studies indicate that the pH of the solution is a critical determinant in the degradation of erythromycin A and the consequent formation of its byproducts. nih.gov In weakly alkaline environments, the degradation of erythromycin A is catalyzed by hydroxide (B78521) ions, following pseudo-first-order kinetics. This process involves the hydrolysis of the lactone ester bond of erythromycin A-6,9-hemiketal, followed by translactonization from C13 to C11 and internal dehydration, which ultimately yields this compound. nih.gov
A study investigating the stability of erythromycin in a hydrophilic cream with a pH of 8.6 observed the formation of this compound. This finding underscores the relevance of alkaline conditions in the generation of this particular degradation product. While the study monitored the degradation of the parent erythromycin, it did not provide specific data on the stability of the formed this compound itself.
In acidic conditions, the degradation pathway of erythromycin A is different, primarily leading to the formation of anhydroerythromycin A. However, it has been noted that anhydroerythromycin A can exist in equilibrium with erythromycin A enol ether. nih.gov A detailed kinetic study of the acidic degradation of erythromycin A revealed that both the enol ether and anhydroerythromycin A are in equilibrium with the parent compound, acting as antibacterially inactive reservoirs. nih.gov
Solubility Profile
The solubility of this compound has been reported in various solvents, which is a crucial factor for its handling in analytical and research settings. It is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) and exhibits good water solubility. uniscience.co.kr
Limitations in Available Data
Despite its role as a significant degradation product and an important analytical standard for erythromycin A stability studies, there is a notable absence of detailed, quantitative data specifically characterizing the stability of this compound in various solution environments. uniscience.co.krmedchemexpress.com Scientific literature does not currently provide comprehensive data tables outlining its half-life, degradation rate constants, or the influence of different buffer systems and temperatures on its stability. The primary focus of existing research has been on the degradation kinetics of erythromycin A.
Future research focusing on the isolation and subsequent stability testing of this compound under a range of pH, temperature, and buffer conditions would be invaluable for a more complete understanding of its chemical behavior and persistence.
Biological Activities and Mechanistic Investigations of Pseudoerythromycin a Enol Ether
Investigation of Antimicrobial Inactivity
A notable characteristic of pseudoerythromycin A enol ether is its lack of significant antimicrobial activity. medchemexpress.comtargetmol.combioaustralis.com Unlike its parent compound, erythromycin (B1671065), which is a well-known antibiotic, this compound is considered devoid of this property. bioaustralis.com This is a critical distinction, as it is a degradation product of erythromycin A, formed under neutral to weakly alkaline conditions through a complex internal rearrangement. bioaustralis.com This structural alteration, where the C6-OH group forms an internal enol ether with the C9 ketone and the C11-OH attacks the lactone carbonyl, results in a change from a 14- to an 11-membered macrolide. bioaustralis.com This molecular rearrangement is responsible for the loss of antibiotic capabilities, rendering it inactive against microbial agents. medchemexpress.comtargetmol.combioaustralis.com Consequently, its primary utility in a laboratory setting is as an analytical standard for stability studies of erythromycin A. targetmol.combioaustralis.com
Modulation of Cellular Differentiation Processes
While lacking in antimicrobial effects, research indicates that this compound, as a derivative of erythromycin, may share its parent compound's ability to influence cellular differentiation, specifically the maturation of monocytes into macrophages.
Induction of Monocyte to Macrophage Differentiation
Studies on erythromycin have shown that it promotes the differentiation of human monocytes into macrophages. nih.gov This process is a fundamental aspect of the immune response. nih.gov In vitro experiments have demonstrated that erythromycin can augment the differentiation of monocytoid THP-1 cells. nih.gov This suggests that macrolide compounds, including potentially its derivatives, can play a role in modulating the maturation of these key immune cells.
Concentration-Dependent Aspects of Differentiation Promotion
The promotional effect of erythromycin on monocyte-to-macrophage differentiation has been observed to be concentration-dependent. Research has shown that erythromycin, at concentrations ranging from 1 to 100 µg/ml, significantly increased the number of adherent monocyte-derived macrophages after a seven-day culture period. nih.gov Furthermore, when combined with macrophage colony-stimulating factor (M-CSF), erythromycin synergistically increased the number of these differentiated cells. nih.gov
Table 1: Effect of Erythromycin on Monocyte-Derived Macrophage Count
| Treatment | Effect on Macrophage Count |
| Erythromycin (1-100 µg/ml) | Significant Increase |
| Erythromycin + M-CSF | Synergistic Increase |
| Erythromycin + GM-CSF | Additive Effect |
This table is based on the observed effects of erythromycin, the parent compound, and provides a framework for potential concentration-dependent effects of its derivatives.
Gastrointestinal Motility Modulation: Assessment of Motilide-like Effects
This compound exhibits motilide-like effects, influencing gastrointestinal smooth muscle function, a property it shares with its parent compound, erythromycin.
Mechanisms of Smooth Muscle Contraction Induction
Erythromycin and its derivatives act as motilin receptor agonists, directly stimulating gastrointestinal smooth muscle. nih.gov This action is independent of neural pathways, as evidenced by the insensitivity of erythromycin-induced contractions to tetrodotoxin (B1210768) or atropine. nih.gov The contractile effect is dose-dependent and mimics the action of motilin, a key regulator of gastrointestinal motor activity. nih.gov Studies on rabbit duodenal smooth muscle have shown a direct correlation between the ability of erythromycin derivatives to induce contraction and their affinity for motilin receptors. nih.gov
Table 2: Comparative Contractile Effects of Erythromycin and its Derivatives on Rabbit Duodenal Smooth Muscle
| Compound | Concentration for 50% of Maximum Contractile Response |
| EM201 (8,9-anhydro-EMA-6,9-hemiketal) | 5.0 x 10⁻⁸ M |
| Erythromycin A (EMA) | 2.0 x 10⁻⁶ M |
| Erythromycin A N-oxide | 1.0 x 10⁻⁴ M |
This data highlights the potent motilide-like activity of erythromycin derivatives. nih.gov
Impact on Lower Esophageal Sphincter Function
This compound has been shown to increase the pressure of the lower esophageal sphincter (LES). medchemexpress.com This effect is consistent with the known actions of erythromycin, which has been observed to significantly strengthen a defective LES in patients with gastroesophageal reflux disease (GERD). nih.gov The mechanism is believed to be a direct agonistic effect on motilin receptors on the LES muscle, rather than through the release of endogenous motilin. nih.gov This direct stimulation leads to a profound increase in LES pressure, a key factor in preventing acid reflux.
Characterization of Motilin Receptor Binding
This compound, like its parent compound erythromycin, is recognized as an agonist for the motilin receptor (MTLR), a G protein-coupled receptor involved in regulating gastrointestinal motility. nih.govnih.govreprocell.com Research into the molecular basis of this interaction has sought to define the specific binding sites and the chemical features responsible for receptor activation.
A key study investigated the interaction of the non-peptide agonist erythromycin-A (EM-A) and the endogenous peptide motilin with the MTLR. nih.gov By mutating a negatively charged glutamic acid residue at position 119 in the third transmembrane (TM3) domain of the receptor (E119D), researchers observed a significant reduction in the potency of both motilin and EM-A, indicating that they share a common binding site within this domain. nih.gov
The potency of these agonists was measured by their pEC50 values, which represent the negative logarithm of the molar concentration required to elicit half of the maximum response. A higher pEC50 value indicates greater potency. The mutation from the wild-type receptor (WT-MTLR) to the E119D mutant resulted in a drop in potency for both compounds. nih.gov
| Agonist | WT-MTLR (pEC50 ± SEM) | E119D Mutant MTLR (pEC50 ± SEM) |
|---|---|---|
| Motilin | 9.65 ± 0.03 | 7.41 ± 0.09 |
| Erythromycin-A (EM-A) | 6.63 ± 0.12 | 4.60 ± 0.07 |
Further investigation into the binding mechanism involved the use of acetylated derivatives. nih.gov Acetylation of an analogue of motilin resulted in a moderate decrease in potency. nih.gov However, the acetylation of EM-A enol ether caused a drastic reduction in its ability to activate the motilin receptor, suggesting a critical role for the N+ group on the desosamine (B1220255) sugar of the macrolide. nih.gov This finding supports an ionic interaction between the E119 residue of the MTLR and the desosamine sugar of erythromycin-like compounds, an interaction that is not present with the peptide agonist motilin. nih.gov
| Compound | Potency Shift (Fold Decrease) |
|---|---|
| Acetylated EM-A enol ether | 7943-fold |
Broader Immunomodulatory and Anti-inflammatory Implications within Macrolide Context
Macrolide antibiotics are recognized for possessing significant anti-inflammatory and immunomodulatory effects that are distinct from their antimicrobial properties. nih.govfrontiersin.orgoup.com These effects are attributed to a range of interactions with immune cells and inflammatory pathways. rsc.orgresearchgate.net Although research on this compound is limited in this area, the activities of its parent compound, erythromycin, and other macrolides provide a critical context for its potential functions.
A primary anti-inflammatory effect of macrolides is the regulation of neutrophil activity. nih.govfrontiersin.org Macrolides such as erythromycin have been shown to inhibit the chemotaxis and infiltration of neutrophils into sites of inflammation. nih.gov This action helps to reduce tissue injury that can be caused by an overexuberant neutrophil response. oup.com The mechanisms are multifactorial and include blocking the formation of adhesion molecules necessary for neutrophils to migrate out of blood vessels. nih.govoup.com
One specific mechanism by which erythromycin inhibits neutrophil infiltration is through the upregulation of a homeostatic protein called developmental endothelial locus-1 (DEL-1). nih.govnih.govresearchgate.net DEL-1, which is secreted by endothelial cells, prevents neutrophils from adhering to the vascular endothelium, thereby restraining their recruitment into tissues. nih.govresearchgate.net The ability of erythromycin to induce DEL-1 is a key part of its anti-inflammatory action in models of acute lung injury and periodontitis. nih.govnih.gov
In addition to migration, macrolides can also inhibit the release of reactive oxygen species, such as superoxide (B77818) anion, by neutrophils that are present in the airway. nih.gov
The immunomodulatory effects of macrolides extend to various other immune cells, including lymphocytes, macrophages, and mast cells.
Lymphocytes: Research on erythromycin has demonstrated that it can suppress the proliferation of T-lymphocytes. nih.gov This effect appears to occur at a late stage of the T-cell activation process by impairing their response to Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. nih.gov This mechanism is distinct from that of other well-known immunosuppressants like cyclosporin (B1163) A. nih.gov
Macrophages: A direct effect has been identified for this compound on the differentiation of monocytes into macrophages. caymanchem.combiomol.com This activity highlights a specific immunomodulatory role for this erythromycin derivative. Furthermore, macrolides in general are known to inhibit the production of key pro-inflammatory cytokines by monocytes and macrophages, including Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org This inhibition can result from altering intracellular signaling pathways, such as the inhibition of NF-kappaB activation. frontiersin.org
| Activity | Effective Concentration |
|---|---|
| Promotes monocyte differentiation into macrophages | 10 µM |
Mast Cells: While there is no specific data on the effect of this compound on mast cells, studies on other macrolides offer insight. Research on roxithromycin (B50055) showed that while it did not inhibit mast cell proliferation or histamine (B1213489) release, it could significantly suppress the secretion of several inflammatory cytokines. nih.gov This suggests that macrolides can selectively modulate mast cell functions, reducing their contribution to inflammation by controlling their cytokine output rather than their growth. nih.gov
| Cytokine | Effect | Effective Concentration |
|---|---|---|
| Interleukin-1beta (IL-1β) | Suppressed | 0.5 µg/ml |
| Interleukin-6 (IL-6) | Suppressed | 0.5 µg/ml |
| Granulocyte Macrophage-Colony Stimulating Factor (GM-CSF) | Suppressed | 0.5 µg/ml |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed | 0.5 µg/ml |
Analytical Methodologies and Applications of Pseudoerythromycin a Enol Ether
Role as an Analytical Reference Standard for Erythromycin (B1671065) A Stability Assessments
Pseudoerythromycin A enol ether is a crucial analytical reference standard for evaluating the stability of erythromycin A. targetmol.comwam.go.jp As a known degradation product, its presence and concentration in erythromycin formulations are direct indicators of the drug's degradation over time. nih.gov The European Pharmacopoeia lists this compound as a specified impurity of erythromycin, underscoring its importance in quality control. wam.go.jp
The formation of this compound occurs under neutral to weakly alkaline conditions through the hydrolysis of the lactone bond in erythromycin A, followed by translactonization and internal dehydration. researchgate.net This degradation pathway is distinct from the acid-catalyzed degradation that primarily yields anhydroerythromycin A. researchgate.net Therefore, monitoring for this compound is essential for a comprehensive stability assessment that covers various potential degradation scenarios.
By using a well-characterized reference standard of this compound, analytical laboratories can accurately identify and quantify this impurity in erythromycin samples. sigmaaldrich.comsigmaaldrich.com This allows for the establishment of stability profiles, the determination of shelf-life, and ensures that the amount of this inactive and potentially undesirable compound remains within acceptable limits in the final pharmaceutical product.
Table 1: Properties of this compound Reference Standard
| Property | Value | Source |
| Purity | >98% by HPLC | |
| Appearance | White to Off-white Solid | |
| Solubility | Soluble in Ethanol, Methanol (B129727), DMF, DMSO, Water, Chloroform | uniscience.co.kr |
| Storage | -20°C | uniscience.co.kr |
| CAS Number | 105882-69-7 | glpbio.com |
Advanced Chromatographic Separation Techniques for this compound and Related Substances
The complexity of erythromycin and its various related substances, including degradation products and fermentation impurities, necessitates the use of advanced chromatographic techniques for their effective separation and analysis. researchgate.net
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Degradation Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of erythromycin A degradation products, including this compound. asianpubs.orglcms.cz This technique combines the separation capabilities of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing molecular weight and structural information about the separated compounds.
In studies of erythromycin degradation, LC-MS has been instrumental in identifying a range of related substances. nih.gov For instance, a study utilizing an ion trap mass spectrometer with an electrospray interface successfully identified eight novel related substances in erythromycin samples, including pseudoerythromycin E enol ether, a compound structurally related to this compound. nih.gov The use of MS/MS and MSn fragmentation spectra of reference standards allows for the creation of a library that aids in the identification of unknown impurities. nih.gov
Various LC-MS methods have been developed to optimize the separation of erythromycin and its impurities. One such method employed an XTerra RP18 column at an elevated temperature (70°C) with a mobile phase consisting of acetonitrile, isopropanol, ammonium (B1175870) acetate (B1210297) buffer (pH 7.0), and water. nih.gov Another method utilized an Ashaipak ODP-50 HPLC column with a mobile phase of ammonium formate (B1220265) (pH 10.3), water, and acetonitrile. asianpubs.org These methods demonstrate the versatility of LC-MS in handling the complex matrices of erythromycin samples.
Table 2: Exemplary LC-MS Conditions for Erythromycin A and Related Substances Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | XTerra RP18 | Ashaipak ODP-50 |
| Column Temperature | 70°C | 50°C |
| Mobile Phase | Acetonitrile-isopropanol-0.2M ammonium acetate pH 7.0-water (165:105:50:680) | 0.023 M ammonium formate (pH 10.3):water:acetonitrile (35:25:40) |
| Detection | Ion Trap Mass Spectrometer with Electrospray Ionization | Applied Bioscience Mass Spectrometer (API-2000) |
| Source | nih.gov | asianpubs.org |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the purity and quantitative analysis of this compound and other erythromycin-related substances. lcms.czresearchgate.net Several HPLC methods have been developed and validated for this purpose, often employing reversed-phase columns and specific mobile phase compositions to achieve optimal separation. researchgate.net
For instance, a method using an XTerra RP18 column with a mobile phase of acetonitrile-isopropanol-0.2M ammonium acetate pH 7.0-water has been shown to be effective. nih.gov Another established method utilizes a poly(styrene-divinylbenzene) stationary phase at 70°C with a mobile phase of acetonitrile, 2-methyl-2-propanol, potassium phosphate (B84403) buffer (pH 9.0), and water. researchgate.net The choice of column and mobile phase is critical for resolving the main component, erythromycin A, from its numerous impurities, including the closely eluting this compound. nih.gov
The European Pharmacopoeia outlines an official LC method for erythromycin analysis, but research has shown that alternative methods, such as those using an XTerra column, can offer improved separation of certain degradation products. nih.gov The development of stability-indicating HPLC methods is crucial for accurately monitoring the degradation of erythromycin and ensuring the quality of pharmaceutical formulations. lcms.cz
Complementary Spectroscopic Characterization for Structural Confirmation
While chromatographic techniques are essential for separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the definitive structural confirmation of this compound and its related compounds. nih.govresearchgate.net
The combination of LC with NMR spectroscopy provides a powerful platform for the unambiguous identification of degradation products. nih.gov In one study, the structures of degradation products in an erythromycin formulation, which were poorly separated by the standard European Pharmacopoeia method, were successfully elucidated by combining results from LC-UV, LC-MS, and LC-NMR. nih.gov This integrated approach led to the identification of pseudoerythromycin A hemiketal and two newly identified degradation products, erythromycin A enol ether carboxylic acid and erythromycin C enol ether carboxylic acid. nih.gov
One- and two-dimensional NMR techniques have been used to assign the ¹H and ¹³C NMR spectra of erythromycin A enol ether, confirming its structure and clarifying its role as a degradation product of erythromycin A. researchgate.netresearchgate.net These detailed structural studies are fundamental to understanding the degradation pathways of erythromycin and for the proper characterization of the reference standards used in analytical testing.
Structure Activity Relationship Sar Studies of Pseudoerythromycin a Enol Ether and Its Analogs
Elucidation of Structural Determinants for Differentiation-Inducing Activity
Pseudoerythromycin A enol ether has been identified as a compound that promotes the differentiation of monocytes into macrophages. nih.gov Research indicates this effect occurs at a concentration of 10 µM. nih.gov While detailed SAR studies specifically for this differentiation-inducing activity are not extensively documented in publicly available research, analysis of the molecule's structure provides insight into the potential determinants.
The core structure of this compound is a unique 11-membered macrolide, a result of an internal rearrangement from the 14-membered ring of erythromycin (B1671065) A. sigmaaldrich.com This contracted ring, along with the enol ether linkage between C6 and C9, fundamentally alters the molecule's shape and electronic distribution compared to its parent compound. It is hypothesized that these significant structural modifications are key to its lack of antibiotic activity and its distinct biological profile, including the ability to induce monocyte differentiation. sigmaaldrich.comnih.gov The specific spatial arrangement of its hydroxyl groups and the two sugar moieties—desosamine (B1220255) and cladinose (B132029)—likely governs its interaction with cellular targets that trigger the differentiation cascade. The desosamine sugar, in particular, is known to be crucial for the biological activity of macrolides, often acting as a primary anchor to biological targets. sigmaaldrich.com
Table 1: Biological Activity of this compound
| Activity | Concentration | Cell Type |
|---|
Data sourced from Cayman Chemical product information sheet. nih.gov
Comprehensive Analysis of Structure-Motility Relationships
The prokinetic, or motility-enhancing, properties of erythromycin and its derivatives are well-established. These compounds exert their effects by acting as agonists at the motilin receptor. youtube.comresearchgate.net this compound, also known by its synonym LY267108, participates in this activity, having been shown to increase the pressure of the lower esophageal sphincter in animal models, a direct measure of its prokinetic effect. nih.gov
The relationship between the structure of these macrolides and their motility-enhancing effects is critically dependent on several features:
Sugar Moieties: Both the desosamine and cladinose sugars are considered essential for activity. sigmaaldrich.com They contribute significantly to the binding affinity at the motilin receptor.
C6 to C9 Region: The formation of the enol ether between the C6-hydroxyl and the C9-ketone of erythromycin A is a defining feature. sigmaaldrich.com This modification, while eliminating antibiotic properties, results in a conformation that is a potent mimic of the peptide hormone motilin.
Impact of Stereochemical Configuration on Prokinetic Potency
The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the prokinetic potency of this compound and its analogs. The specific stereochemistry is precisely defined, as indicated by its InChIKey (NMIWBQUQCOMGHJ-XWVSLMRSSA-N), which encodes the spatial orientation of its chiral centers. nih.gov
NMR studies on the related erythromycin A enol ether have demonstrated that the molecule adopts a well-defined and rigid conformation in solution. This specific, constrained structure is what allows it to act as a potent mimic of a beta-turn in the motilin peptide. Any deviation from the correct stereochemical configuration would alter the molecule's shape, disrupting the precise alignment of functional groups required for effective binding to the motilin receptor, thereby diminishing or ablating its prokinetic activity. For instance, the formation of anhydroerythromycin A, another degradation product, involves a change in stereochemistry at the C-9 position, leading to a loss of this specific motilide activity.
Structural Mimicry of Peptide Hormones (e.g., Motilin) and its Biological Implications
The prokinetic action of this compound is a direct result of its ability to function as a structural mimic of the 22-amino acid peptide hormone motilin. nih.gov This molecular mimicry allows it to bind to and activate the motilin receptor (MTLR), which is a G protein-coupled receptor found in the gastrointestinal (GI) tract. sigmaaldrich.comnih.gov
Structural studies have revealed the basis for this mimicry:
Conformational Mimicry: The macrolide ring of erythromycin enol ether adopts a conformation that mimics a beta-turn structure present in the motilin peptide.
Functional Group Overlap: Superimposition of the structures of erythromycin enol ether and motilin shows a remarkable overlap. The desosamine and cladinose sugar rings of the macrolide occupy similar spatial positions to the essential aromatic side chains of phenylalanine and tyrosine residues in motilin.
The primary biological implication of this mimicry is the stimulation of GI motility. youtube.com Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contractions. researchgate.net This explains the observed increase in lower esophageal sphincter pressure and the broader effects of erythromycin-derived motilides on gastric emptying and intestinal transit. nih.gov
Rational Design Principles for Novel this compound Derivatives
The development of new derivatives of this compound is guided by rational design principles aimed at optimizing its therapeutic properties, such as enhancing its stability and target selectivity.
Strategies for Enhancing Acid Stability in Derivatives
Erythromycin A is notoriously unstable in acidic conditions, such as those found in the stomach. It undergoes rapid intramolecular degradation to form inactive anhydroerythromycin A. This reaction is initiated by the interaction between the C6-hydroxyl group and the C9-ketone. While this compound is itself a degradation product formed under different conditions, designing orally bioavailable derivatives would necessitate improving acid stability. sigmaaldrich.com
Key strategies, learned from the development of second-generation macrolides, can be applied:
Blocking the Intramolecular Reaction: The most successful strategy has been to modify the structure to prevent the key intramolecular cyclization. In clarithromycin, the C6-hydroxyl is methylated, while in azithromycin, the C9-ketone is removed and the ring is expanded to 15 members by incorporating a methyl-substituted nitrogen. Applying similar logic, derivatives of pseudoerythromycin could be designed with modifications at any remaining reactive hydroxyl groups to prevent acid-catalyzed degradation.
Pro-drug/Conjugate Approach: Another strategy involves creating a conjugate that is stable in acid but releases the active drug at the target site. For example, attaching a group via a pH-degradable hydrazone bond can improve stability in acidic environments. researchgate.net
Table 2: Comparison of Acid Stability in Macrolides
| Compound | Key Structural Feature | Acid Stability | Time for 10% Decay (pH 2, 37°C) |
|---|---|---|---|
| Erythromycin A | C9-ketone, C6-hydroxyl | Low | 3.7 seconds |
Data sourced from a comparative study on macrolide stability.
Design for Specific Biological Target Selectivity
The goal in designing derivatives of this compound is to enhance its selectivity for the motilin receptor while ensuring it does not interact with other targets, such as the bacterial ribosome (to avoid antibiotic effects and potential resistance) or channels like hERG (to prevent cardiac side effects).
Principles for achieving target selectivity include:
Exploiting Receptor Differences: While the derivative must mimic motilin, subtle differences between the motilin receptor and off-targets can be exploited. For instance, the desosamine sugar's interaction with the motilin receptor is critical. Modifying this sugar or its substituents could fine-tune binding affinity for the motilin receptor while decreasing affinity for the ribosomal binding pocket. sigmaaldrich.com
Optimizing Physicochemical Properties: Structure-activity relationship studies of related motilides have shown that increasing the lipophilicity of substituents can increase potency but also hERG inhibition. Therefore, a careful balance must be struck. Introducing polar groups can modulate this relationship, potentially reducing off-target effects while maintaining desired potency.
Conformational Locking: The fixed conformation of the enol ether is key to its motilin mimicry. Further modifications could be introduced to "lock" the molecule more rigidly into the ideal conformation for motilin receptor binding, thereby increasing its specificity. This involves designing a molecule that fits the target receptor's active site precisely, minimizing its ability to bind to other, differently shaped sites.
Advanced Spectroscopic and Conformational Analysis of Pseudoerythromycin a Enol Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural and conformational analysis of pseudoerythromycin A enol ether in solution.
Comprehensive ¹H and ¹³C NMR Spectral Assignments
Extensive one- and two-dimensional NMR experiments have enabled the complete assignment of the ¹H and ¹³C NMR spectra of this compound. researchgate.netresearchgate.net These assignments confirm the translactonization process, where the lactone ring is formed between the C11-hydroxyl group and the C1-carboxyl group, a key structural feature distinguishing it from erythromycin (B1671065) A enol ether. The analysis of NMR spectra has been instrumental in confirming the structure of this compound, which arises from the degradation of erythromycin A. researchgate.netresearchgate.net
Detailed analysis using techniques such as COSY (Correlation Spectroscopy) and COLOC (Correlation Spectroscopy for Long-Range Couplings) has been vital in assigning specific proton and carbon signals, including distinguishing between spatially close methyl groups and assigning quaternary carbons. researchgate.net
Below are the comprehensive ¹H and ¹³C NMR spectral assignments for this compound in CDCl₃.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key COLOC Connectivities |
| 1 | 175.7 | - | H2, H15 |
| 2 | 45.4 | 2.85 (dq) | H3, H17 |
| 3 | 83.5 | 3.55 (d) | H2, H4, H17, H18 |
| 4 | 39.8 | 1.95 (m) | H3, H5, H18 |
| 5 | 80.6 | 3.85 (dd) | H4, H6, H18, H19 |
| 6 | 85.6 | - | H5, H7, H19 |
| 7 | 45.0 | 2.60 (m) | H6, H8 |
| 8 | 102.5 | 4.80 (d) | H7 |
| 9 | 148.2 | - | H8, H10 |
| 10 | 38.6 | 2.95 (m) | H9, H11, H20 |
| 11 | 79.8 | 4.95 (d) | H10, H12, H21 |
| 12 | 75.3 | - | H11, H13, H21 |
| 13 | 79.5 | 3.65 (s) | H12, H14 |
| 14 | 15.2 | 0.90 (t) | H13, H15 |
| 15 | 21.6 | 1.55 (m) | H13, H14 |
| 16 (2-Me) | 18.2 | 1.15 (d) | H2, H3 |
| 17 (4-Me) | 10.8 | 1.25 (d) | H3, H4, H5 |
| 18 (6-Me) | 21.8 | 1.30 (s) | H5, H6, H7 |
| 19 (8-Me) | 18.5 | 1.75 (s) | H7, H8, H9 |
| 20 (10-Me) | 15.5 | 1.10 (d) | H9, H10, H11 |
| 21 (12-Me) | 21.5 | 1.20 (s) | H11, H12, H13 |
| Desosamine (B1220255) | |||
| 1' | 102.8 | 4.35 (d) | H2', H3', H5' |
| 2' | 29.2 | 2.30 (m) | H1', H3' |
| 3' | 68.8 | 3.20 (dd) | H2', H4', H5' |
| 4' | 35.1 | 2.45 (m) | H3', H5' |
| 5' | 65.7 | 3.70 (q) | H1', H4', H6' |
| 6' (5'-Me) | 21.4 | 1.25 (d) | H4', H5' |
| N(Me)₂ | 40.5 | 2.25 (s) | H3' |
| Cladinose (B132029) | |||
| 1'' | 95.5 | 4.75 (d) | H2'', H3'' |
| 2'' | 78.2 | 3.50 (dd) | H1'', H3'' |
| 3'' | 78.5 | 3.95 (d) | H2'', H4'' |
| 4'' | 84.2 | 3.05 (d) | H3'', H5'' |
| 5'' | 29.8 | 1.85 (m) | H4'', H6'' |
| 6'' (5''-Me) | 18.1 | 1.20 (d) | H4'', H5'' |
| 3''-OMe | 49.6 | 3.30 (s) | H3'' |
| 7'' (C-Me) | 21.5 | 1.25 (s) | - |
Data sourced from detailed 1D and 2D NMR studies. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The COLOC (Correlation Spectroscopy for Long-Range Couplings) data highlights key correlations used for assigning quaternary carbons and other ambiguous signals.
Determination of Three-Dimensional Solution Structure via Constrained Molecular Mechanics and NMR Data
To understand its biological activity, the three-dimensional structure of this compound in solution has been determined. researchgate.netresearchgate.net This is achieved by using constrained molecular mechanics calculations, with the constraints derived from NMR data, particularly from Nuclear Overhauser Effect (NOE) experiments. researchgate.net The resulting structures are well-defined and provide insights into the conformational preferences of the molecule in a solution environment, which is crucial for understanding its interaction with biological targets. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) plays a critical role in the characterization of this compound, confirming its molecular formula and providing insights into its fragmentation pathways. researchgate.net This technique is essential for distinguishing it from other degradation products of erythromycin A. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help in elucidating the structure of the molecule and its various substructures. researchgate.net
Computational Chemistry and Molecular Modeling for Conformational Landscape Exploration
Computational chemistry and molecular modeling have been employed to explore the complex conformational landscape of this compound. researchgate.netresearchgate.net These theoretical approaches complement experimental data from NMR and provide a more detailed picture of the molecule's dynamic behavior in solution.
Analysis of Spiroketal and Hemiketal Intermediates
The formation of this compound is a multi-step process that involves various intermediates. In acidic conditions, erythromycin A can degrade to form erythromycin A enol ether, which then undergoes translactonization to yield this compound. researchgate.netresearchgate.net Under certain conditions, particularly during oximation reactions, the formation of this compound has been observed alongside trace amounts of 8,9-anhydroerythromycin A 6,9-hemiketal and erythromycin A 6,9:9,12-spiroketal. researchgate.net In weakly alkaline conditions, the degradation of erythromycin A proceeds through erythromycin A-6,9-hemiketal, which can then undergo translactonization and dehydration to form this compound. researchgate.net The analysis of these spiroketal and hemiketal intermediates is crucial for a complete understanding of the degradation pathways of erythromycin A.
Stereochemical Dynamics and Epimerization Processes
The stereochemical dynamics of this compound and related compounds are complex. The interconversion between different conformational states can be influenced by factors such as solvent and temperature. researchgate.net While specific studies on the epimerization processes of this compound are not extensively detailed in the provided context, the general principles of macrolide chemistry suggest that such processes could occur under certain conditions, further contributing to the complexity of its conformational landscape. The formation of this compound itself involves a significant stereochemical rearrangement through the translactonization process. researchgate.net203.250.216
Future Research Trajectories and Translational Implications
Identification of Novel Biological Targets and Activities Beyond Known Mechanisms
While pseudoerythromycin A enol ether is recognized as lacking noteworthy antibacterial efficacy, its structural framework holds potential for interacting with a variety of biological targets, a concept supported by the activities of related macrolides. uniscience.co.krtargetmol.com A primary area of interest stems from the established effects of erythromycin (B1671065) analogs on gastrointestinal motility. The related compound, erythromycin enol ether, is a potent mimic of the peptide hormone motilin, which regulates gut contractility. nih.gov Research on this compound, also known as LY267108, has demonstrated its ability to increase lower esophageal sphincter (LES) pressure in animal models, suggesting it also possesses motilin-like activity. medchemexpress.com This positions the motilin receptor as a key target for further investigation.
Future research should aim to systematically screen this compound and its derivatives against a broad panel of receptors, particularly G-protein coupled receptors (GPCRs), to uncover novel pharmacology. For instance, studies on the closely related Erythromycin A enol ether have shown it to be a confirmed positive allosteric modulator (PAM) for the Apelin receptor and have noted interactions with the Glucagon-like peptide 1 receptor and the Lipoxin A4 receptor. eubopen.org These findings suggest that the enol ether scaffold may have a wider range of activities on metabolically and immunologically relevant targets than previously appreciated. The established interest in erythromycin analogs for treating inflammatory diseases further supports the rationale for exploring targets within inflammatory cascades. pnas.org
Development of Innovative Synthetic Strategies for Accessing Structural Diversity and Complex Analogs
The inherent structural complexity of this compound, formed through a complex internal rearrangement of Erythromycin A, presents a significant challenge for traditional chemical synthesis. uniscience.co.kr However, modern biosynthetic engineering offers a powerful and innovative alternative for generating structural diversity. The field of polyketide synthase (PKS) engineering has demonstrated remarkable success in the programmed biosynthesis of novel macrolides. pnas.orgnih.gov
The erythromycin PKS genes can be genetically manipulated to create "unnatural" natural products by altering the catalytic domains responsible for building the macrolide backbone. pnas.org This approach allows for the combinatorial alteration of enzymatic activities, which has already led to the generation of a library of over 50 distinct macrolide structures, a feat impractical through chemical methods alone. pnas.orgnih.gov Key strategies include:
Domain Swapping and Inactivation: Replacing or inactivating specific domains within the PKS modules can lead to predictable changes in the final product. For example, substituting acyltransferase (AT) domains can produce desmethyl analogs, while altering dehydratase (DH) and ketoreductase (KR) domains can yield anhydro or deoxy derivatives. pnas.org The creation of anhydroerythromycin C was achieved by targeted mutations in the enoyl reductase domain of the PKS. nih.gov
Combinatorial Biosynthesis: The manipulation of multiple biosynthetic steps simultaneously is a crucial milestone toward producing large libraries of diverse analogs. pnas.orgnih.gov This could be applied to generate novel precursors that could be chemically or enzymatically converted to a wide array of pseudoerythromycin-type structures.
These genetic strategies provide a robust platform for accessing complex analogs with varied stereochemistry and functionality, enabling a systematic exploration of the structure-activity relationships for non-antibiotic targets.
In-depth Mechanistic Elucidation at the Cellular and Molecular Level
A thorough understanding of how this compound and its analogs function at a molecular level is critical for their development as targeted therapeutics. While the parent antibiotic, erythromycin, acts by binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis, this compound's lack of antibiotic activity implies a different mechanism of action for its other biological effects. uniscience.co.krwikipedia.org
The motilin-like activity observed for the related erythromycin enol ether provides a valuable mechanistic model. Structural studies have revealed that the macrolide ring of the enol ether mimics a β-turn in the motilin peptide, allowing it to bind and activate the motilin receptor. nih.gov Furthermore, the sugar moieties of the macrolide occupy similar positions to essential aromatic side chains in motilin, highlighting the importance of the entire molecular structure for receptor interaction. nih.gov Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its biological targets, such as the motilin or apelin receptors, to delineate the precise binding interactions.
Beyond receptor binding, the downstream signaling pathways must be elucidated. For the established anti-inflammatory effects of certain macrolides, research points to the inhibition of the NF-κB signaling pathway. nih.gov These macrolides can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov Investigating whether this compound analogs can modulate this or other key cellular signaling pathways (e.g., MAPK, PI3K/Akt) will be essential for understanding their full therapeutic potential.
Expansion of Non-Antibiotic Therapeutic Applications through Targeted Design
The unique biological activities of this compound and the potential to generate diverse analogs position this scaffold for development in several non-antibiotic therapeutic areas. The targeted design of novel compounds can leverage the structural and mechanistic knowledge gained from foundational research.
Gastrointestinal Disorders: The most immediate application lies in developing motilin agonists for conditions characterized by hypomotility, such as gastroparesis. The demonstrated effect on the lower esophageal sphincter suggests potential utility in treating gastroesophageal reflux disease (GERD). medchemexpress.com Targeted design could focus on enhancing potency and selectivity for the motilin receptor while eliminating any residual, unwanted off-target effects.
Inflammatory and Immunomodulatory Therapies: Building on the known anti-inflammatory properties of other macrolides, new analogs could be designed to be potent inhibitors of the NF-κB pathway or other inflammatory mediators. pnas.orgnih.gov This could lead to treatments for chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, or inflammatory bowel disease.
Metabolic Diseases: The preliminary finding of activity at the Apelin and GLP-1 receptors opens an exciting new frontier for metabolic disorders. eubopen.org These receptors are crucial in regulating glucose homeostasis, cardiovascular function, and energy metabolism. Designing analogs with optimized activity at these targets could yield novel therapeutics for diabetes, obesity, and related cardiovascular complications.
The power of PKS engineering to create large libraries of novel compounds, combined with high-throughput screening, will be instrumental in identifying lead candidates for these non-antibiotic applications. pnas.orgnih.gov This strategy allows for the exploration of chemical space that is inaccessible to traditional medicinal chemistry, paving the way for a new generation of macrolide-based therapeutics derived from the pseudoerythromycin scaffold.
Q & A
Q. What is the recommended formula for quantifying this compound in pharmaceutical formulations?
-
Calculation :
Where = peak area, = sample weight, = standard concentration, and = purity of erythromycin A. This adjusts for the compound’s lower response factor compared to erythromycin A .
Q. How does this compound form during erythromycin degradation?
- Pathway : It arises from acid-catalyzed translactonization of erythromycin A enol ether, a degradation byproduct. Reaction conditions (e.g., methanol, acidic pH) accelerate this process, as confirmed by in situ NMR .
Advanced Research Questions
Q. How can structural elucidation of this compound be performed using NMR?
- Protocol : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Key features include:
- Challenges : Differentiate from erythromycin A enol ether by analyzing lactone ring geometry and side-chain oxidation states.
Q. What analytical discrepancies arise when using TLC vs. HPLC for this compound detection?
- TLC Limitations : Poor resolution for structurally similar erythromycin derivatives (e.g., anhydroerythromycin A). Visualization via sulfuric acid charring may miss low-concentration impurities .
- Resolution : Combine HPLC with mass spectrometry (LC-MS) for accurate identification. For example, this compound has a molecular weight of 715.9 g/mol () .
Q. How can researchers assess the toxicity of this compound in preclinical models?
- In Vivo Models : Intraperitoneal injection in mice reveals a 5x higher acute toxicity (LD) compared to erythromycin A. Use HPLC to quantify systemic exposure and correlate with histopathological findings .
- Mechanistic Insight : The compound’s lack of antimicrobial activity (MIC >512 µg/mL) suggests toxicity is unrelated to bacterial ribosome binding .
Q. What synthetic pathways yield this compound in controlled laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
